molecular formula C16H32O3 B8223501 5-hydroxyhexadecanoic acid CAS No. 17369-53-8

5-hydroxyhexadecanoic acid

Cat. No.: B8223501
CAS No.: 17369-53-8
M. Wt: 272.42 g/mol
InChI Key: GIEJMPHHFWMLHG-UHFFFAOYSA-N
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Description

5-Hydroxyhexadecanoic acid (CAS 17369-53-8) is a long-chain hydroxy fatty acid with the molecular formula C16H32O3 and a molecular weight of 272.43 g/mol . This compound is of significant interest in scientific research, particularly in the fields of oncology and dermatology. A key area of investigation is its potential application in cancer treatment. Patent research indicates that hydroxyhexadecanoic acid (HHA) demonstrates anti-cancer properties, showing promise in models for lung cancer and liver cancer by inducing apoptosis in cancer cells . In the realm of skin research, hydroxy acids (HAs) as a class are extensively studied for their beneficial effects on the skin. They are commonly incorporated into formulations for treating various conditions and are known for their exfoliating and anti-aging properties, although this compound itself may represent a more specialized member of this group . Researchers value this compound for probing the mechanisms of hydroxy fatty acids and their role in cellular processes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All necessary safety data, including hazard statements, should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxyhexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-12-15(17)13-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEJMPHHFWMLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311351
Record name 5-Hydroxyhexadecanoic acid
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Molecular Weight

272.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17369-53-8
Record name 5-Hydroxyhexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17369-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyhexadecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxyhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112184
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Distribution and Ecological Occurrence of 5 Hydroxyhexadecanoic Acid

Natural Sources and Organismal Presence

Detailed research findings on the natural occurrence and production of 5-hydroxyhexadecanoic acid are exceptionally limited. While general pathways for fatty acid hydroxylation are known, specific enzymatic processes leading to the formation of this particular isomer have not been characterized.

Microbial Origin: Bacterial and Fungal Production Pathways

There is currently a lack of specific evidence documenting the production of this compound by bacteria or fungi. Microbial hydroxylation of fatty acids is a known phenomenon, with various microorganisms capable of introducing hydroxyl groups at different positions along the carbon chain of fatty acids. However, published studies have not identified this compound as a significant metabolite in the bacteria and fungi studied to date. Research has more commonly identified other hydroxy fatty acids, such as 3-hydroxy and 10-hydroxy isomers, as products of microbial metabolism.

Plant Metabolite Accumulation and Potential Physiological Roles

The accumulation of this compound in plant tissues has not been documented in available scientific literature. Plant lipids, particularly in protective layers like cutin and suberin, are rich in hydroxy fatty acids. However, the primary C16 hydroxy fatty acid identified in these structures is 16-hydroxyhexadecanoic acid. The potential physiological roles of this compound in plants, such as involvement in defense signaling or as a structural component, remain entirely speculative due to the absence of its detection in plant metabolomic studies.

Animal Tissue and Biofluid Presence in Model Organisms

Similar to microbial and plant sources, there is no substantive data confirming the presence of this compound in animal tissues or biofluids. While fatty acid metabolism in animals can involve hydroxylation, research has predominantly focused on omega and omega-1 hydroxylation, or the hydroxylation of shorter-chain fatty acids. One study on branched-chain fatty acyl esters of hydroxy fatty acids (FAHFAs) has identified isomers with a hydroxyl group at the 5-position of stearic acid (an 18-carbon fatty acid), but this does not directly confirm the existence or significance of this compound.

Environmental Detection and Biogeochemical Cycling

The detection of this compound in environmental samples (e.g., soil, water, sediments) has not been reported in the reviewed literature. Consequently, its role in biogeochemical cycles, including its formation, degradation, and transport in the environment, is unknown.

Subcellular Localization and Compartmentalization Dynamics

Due to the lack of confirmed presence in any organism, there is no information regarding the subcellular localization of this compound. The cellular compartments where it might be synthesized, stored, or exert its function are yet to be determined.

Temporal and Spatial Expression Profiles in Biological Systems

Information on the temporal and spatial expression profiles of this compound in biological systems is not available. Studies that track the concentration and location of this molecule over time or in different tissues and developmental stages have not been conducted, as its baseline presence has not been established.

Biosynthetic Pathways and Metabolic Fates of 5 Hydroxyhexadecanoic Acid

Enzymatic Formation of 5-hydroxyhexadecanoic acid

The enzymatic formation of this compound, a hydroxylated fatty acid, is a targeted biochemical conversion primarily involving the direct oxidation of a C-H bond on the fatty acid chain. This process is catalyzed by specific classes of enzymes that introduce a hydroxyl group at the C5 position of hexadecanoic acid.

The hydroxylation of fatty acids is a critical reaction catalyzed by two major superfamilies of enzymes: Cytochrome P450 monooxygenases (CYPs) and non-heme iron-dependent dioxygenases. rsc.orgnih.gov

Cytochrome P450 Enzymes (CYPs): CYPs are heme-containing monooxygenases that catalyze a wide array of chemical reactions, including the hydroxylation of unactivated C–H bonds in fatty acids. researchgate.netresearchgate.netacs.org The catalytic cycle of CYPs involves the activation of molecular oxygen, leading to the formation of a highly reactive iron(IV)-oxo species. This species is responsible for abstracting a hydrogen atom from the fatty acid chain, followed by a "rebound" of a hydroxyl group to the resulting carbon radical. acs.org While CYPs are well-known for hydroxylating fatty acids at the terminal (ω) and sub-terminal (ω-1, ω-2, ω-3) positions, specific isoforms can exhibit different regioselectivity. researchgate.netwikipedia.org For instance, CYP102A1 from Bacillus megaterium hydroxylates long-chain fatty acids at the ω-1 through ω-3 positions. wikipedia.org Although direct evidence for a CYP enzyme specifically producing this compound is not extensively documented, the versatility and engineered evolution of these enzymes make them plausible candidates for this specific hydroxylation. researchgate.net

Non-heme Iron Dioxygenases: This class of enzymes utilizes a mononuclear iron(II) center to activate dioxygen for various oxidative transformations, including hydroxylation and desaturation. rsc.orgnih.gov Unlike CYPs, these enzymes can incorporate both atoms of molecular oxygen into the product. rsc.org Lipoxygenases, a subset of non-heme iron dioxygenases, catalyze the dioxygenation of polyunsaturated fatty acids to form lipid hydroperoxides, which can be subsequently reduced to hydroxy fatty acids. rsc.org Other non-heme iron dioxygenases, particularly those dependent on α-ketoglutarate, catalyze mono-hydroxylation reactions. rsc.orgacs.org While their primary substrates are often aromatic compounds or amino acids, their catalytic scope can extend to fatty acids. acs.orgacs.org

Table 1: Comparison of Fatty Acid Hydroxylating Enzyme Families

Feature Cytochrome P450 (CYP) Enzymes Non-heme Iron Dioxygenases
Prosthetic Group Heme (Iron-protoporphyrin IX) Non-heme Iron Center
Primary Reaction Monooxygenation (one atom of O2 incorporated) Dioxygenation or Monooxygenation
Common Co-substrate NADPH (via a reductase partner) α-ketoglutarate (for some)

| Known Regioselectivity | Terminal (ω), Sub-terminal (ω-1, ω-2, ω-3), In-chain | Varied, includes formation of hydroperoxides |

The direct precursor for the biosynthesis of this compound is hexadecanoic acid, also known as palmitic acid. This 16-carbon saturated fatty acid is a common product of de novo fatty acid synthesis in many organisms. wikipedia.orgnih.gov The hydroxylation event occurs post-synthesis of the fatty acid chain.

In some biological systems, the synthesis of hydroxy fatty acids is interconnected with chain elongation and desaturation pathways. For example, in transgenic Arabidopsis thaliana expressing a castor bean oleate Δ12-hydroxylase, the primary C18 hydroxy fatty acid, ricinoleic acid, can be further elongated to produce C20 hydroxy fatty acids like lesquerolic acid. nih.govresearchgate.net This indicates that hydroxylated fatty acids can serve as substrates for elongase enzymes. Similarly, desaturase enzymes can act on hydroxy fatty acids, introducing double bonds and creating unsaturated hydroxy fatty acids. nih.gov While these processes are well-documented for other hydroxy fatty acids, their specific involvement in modifying this compound requires further investigation.

Enzymatic reactions, including hydroxylation, are typically highly stereospecific, producing a single enantiomer of the product. nih.gov The stereochemistry of the hydroxyl group introduced by fatty acid hydroxylases is determined by the specific three-dimensional structure of the enzyme's active site, which dictates the orientation of the fatty acid substrate relative to the reactive oxygen species.

For example, the hydroxylation of tetradecanoic and hexadecanoic acids by cytochrome P450(BioI) (CYP107H1) is moderately selective for the production of the (R)-alcohols. nih.gov Similarly, cytochrome P450(BM3) exhibits high selectivity for forming R-alcohols during the sub-terminal hydroxylation of C14 and C15 fatty acids. researchgate.net This enzymatic control ensures the production of a specific stereoisomer, which is crucial for its subsequent metabolic fate and biological activity. Non-enzymatic oxidation, in contrast, typically results in a racemic mixture of stereoisomers. nih.gov

The expression and activity of the enzymes responsible for fatty acid hydroxylation are tightly regulated at the transcriptional level. Various transcription factors can modulate the gene expression of CYPs and other fatty acid-metabolizing enzymes in response to developmental cues, environmental stimuli, or the presence of specific substrates. nih.gov

In plants, the expression of cytochrome P450 genes is known to be regulated in response to environmental stresses and is crucial for various developmental processes, such as the biosynthesis of cutin and suberin. wikipedia.orgnih.gov For example, the expression of genes involved in hydroxy fatty acid synthesis in Paysonia auriculata is significantly upregulated during specific stages of seed development. frontiersin.org

In animals, transcription factors such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs) are key regulators of genes involved in lipid metabolism. nih.gov Fatty acids themselves can act as signaling molecules, binding to transcription factors like PPARα to induce the expression of genes for fatty acid oxidation enzymes. nih.gov This regulatory network ensures that the production and degradation of fatty acids, including hydroxylated forms, are balanced according to the metabolic needs of the cell.

Metabolic Transformation and Degradation Pathways

Once formed, this compound can be further metabolized or degraded. The primary catabolic pathway for fatty acids, including hydroxy fatty acids, is beta-oxidation.

Beta-oxidation is the catabolic process by which fatty acid molecules are broken down in the mitochondria and peroxisomes to produce acetyl-CoA. wikipedia.org The process involves a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. libretexts.orgyoutube.com

Hydroxy fatty acids can undergo beta-oxidation, although the presence of a hydroxyl group on the acyl chain can affect the efficiency of the process. researchgate.netnih.gov For a fatty acid to be degraded via beta-oxidation, it must first be activated to its acyl-CoA derivative by an acyl-CoA synthetase. libretexts.orgnih.gov Studies on the shorter-chain analogue, 5-hydroxydecanoate (B1195396), have shown that it is indeed activated to 5-hydroxydecanoyl-CoA and serves as a substrate for the beta-oxidation pathway. nih.govnih.gov

The activated 5-hydroxyhexadecanoyl-CoA would enter the beta-oxidation spiral. The initial steps may proceed similarly to their non-hydroxylated counterparts. However, research on 5-hydroxydecanoate metabolism revealed that the process is significantly slowed at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step. nih.gov The presence of the second hydroxyl group (at the C5 position) in the substrate for this enzyme (3,5-dihydroxydecanoyl-CoA) appears to reduce the catalytic efficiency, creating a bottleneck in the degradation pathway. nih.gov This suggests that while this compound can be degraded via beta-oxidation, its metabolism might be less efficient than that of palmitic acid, potentially leading to the accumulation of specific metabolic intermediates. researchgate.net

Table 2: Standard Steps of Beta-Oxidation for a Saturated Acyl-CoA

Step Enzyme Reaction Products
1. Dehydrogenation Acyl-CoA Dehydrogenase Oxidation of the acyl-CoA, forming a double bond between C2 and C3. FADH2, trans-Δ²-Enoyl-CoA
2. Hydration Enoyl-CoA Hydratase Addition of water across the double bond. L-3-Hydroxyacyl-CoA
3. Oxidation L-3-Hydroxyacyl-CoA Dehydrogenase Oxidation of the hydroxyl group at C3 to a keto group. NADH, 3-Ketoacyl-CoA

| 4. Thiolysis | Thiolase | Cleavage by a new CoA molecule. | Acetyl-CoA, Acyl-CoA (shortened by 2 carbons) |

Esterification and Incorporation into Complex Lipids (e.g., phospholipids, triglycerides)

Once synthesized, free fatty acids, including hydroxy fatty acids, are often rapidly incorporated into more complex lipid structures to prevent cellular toxicity and for storage or structural purposes. This process, known as esterification, involves the formation of an ester bond between the carboxyl group of the fatty acid and a hydroxyl group of a backbone molecule, such as glycerol or a sphingoid base.

It is well-documented that hydroxy fatty acids can be incorporated into phospholipids, the primary components of cellular membranes. nih.gov The presence of a hydroxyl group on the fatty acyl chain can alter the physicochemical properties of the membrane, affecting its fluidity, permeability, and the function of membrane-bound proteins. nih.gov For instance, the synthetic antitumor fatty acid 2-hydroxyoleic acid is known to be incorporated into phospholipids, which in turn remodels the lipid membrane. nih.gov Similarly, this compound is likely to be a substrate for acyltransferases that catalyze its incorporation into various phospholipid classes, such as phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI).

Triglycerides, the main form of energy storage in animals, are synthesized through the esterification of three fatty acids to a glycerol backbone. themedicalbiochemistrypage.org This process occurs primarily in the endoplasmic reticulum via the Kennedy pathway. themedicalbiochemistrypage.org Hydroxy fatty acids can also be incorporated into triglycerides. The enzymes involved in triglyceride synthesis, such as diacylglycerol acyltransferase (DGAT), may exhibit specificity for or against hydroxylated substrates. nih.gov The incorporation of this compound into triglycerides would sequester it into lipid droplets for future energy needs or other metabolic processes.

Complex LipidEnzymes Involved in EsterificationPotential Fate of Incorporated this compound
PhospholipidsGlycerol-3-phosphate acyltransferase (GPAT), Lysophosphatidic acid acyltransferase (LPAAT)Structural component of cellular membranes, potential precursor for signaling molecules.
TriglyceridesDiacylglycerol acyltransferase (DGAT)Energy storage within lipid droplets.

Conjugation Reactions: Glucuronidation, Sulfation, and Amidation

To increase their water solubility and facilitate their excretion from the body, fatty acids and their metabolites can undergo phase II conjugation reactions. These reactions involve the addition of a polar molecule to the fatty acid.

Glucuronidation is a major pathway for the detoxification and elimination of various compounds, including fatty acid derivatives. wikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-glucuronic acid to the substrate. wikipedia.org Both the carboxyl group and the hydroxyl group of this compound could potentially serve as sites for glucuronidation. Studies have shown that other long-chain fatty acids, such as linoleic acid, phytanic acid, and docosahexaenoic acid, can be glucuronidated by human UGTs, particularly UGT2B7. doi.org

Sulfation is another important conjugation reaction, catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the substrate. The 5-hydroxyl group of this compound would be a likely target for sulfation, producing a sulfated metabolite with increased water solubility.

Amidation involves the formation of an amide bond between the carboxyl group of the fatty acid and an amine-containing molecule, such as an amino acid or a biogenic amine. This process can lead to the formation of a class of signaling lipids known as N-acyl amides. While information on the amidation of this compound is not available, the formation of amide-linked hydroxy fatty acids has been described in other biological contexts, such as in the lipid A component of lipopolysaccharides in some gram-negative bacteria. nih.gov

Conjugation ReactionEnzyme FamilyPotential Site of Conjugation on this compoundPrimary Function
GlucuronidationUDP-glucuronosyltransferases (UGTs)Carboxyl group, 5-hydroxyl groupIncreased water solubility for excretion. wikipedia.org
SulfationSulfotransferases (SULTs)5-hydroxyl groupIncreased water solubility for excretion.
AmidationAmidases/SynthasesCarboxyl groupFormation of bioactive lipid amides.

Role of Specific Hydrolases and Esterases

The release of this compound from its esterified forms in complex lipids is carried out by various hydrolases. These enzymes catalyze the cleavage of ester bonds through the addition of water.

Lipases are a class of esterases that act on water-insoluble substrates, such as triglycerides. nih.gov Hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL) are key enzymes in the mobilization of fatty acids from stored triglycerides in adipocytes. If this compound is stored in triglycerides, these lipases would be responsible for its release into the circulation.

Phospholipases are a diverse group of enzymes that hydrolyze phospholipids. Phospholipase A2 (PLA2) specifically cleaves the fatty acid from the sn-2 position of phospholipids, and its action could release this compound if it is esterified at this position. Other phospholipases, such as phospholipase A1 (PLA1), phospholipase C (PLC), and phospholipase D (PLD), are also involved in the complex remodeling of membrane phospholipids and could play a role in the metabolism of phospholipids containing this compound.

Esterases are a broader class of enzymes that hydrolyze ester bonds in more water-soluble substrates. nih.gov The substrate specificity of different esterases is wide-ranging, and some may be involved in the hydrolysis of shorter-chain esters of this compound or its conjugates. researchgate.net

Interplay with Other Lipid Metabolic Networks

The metabolism of this compound is likely integrated with other major lipid metabolic pathways, influencing cellular energy homeostasis and signaling.

One of the primary catabolic fates for most fatty acids is beta-oxidation , a mitochondrial process that sequentially shortens the fatty acyl chain to produce acetyl-CoA, NADH, and FADH2 for energy production. wikipedia.org It is plausible that this compound can undergo beta-oxidation. However, the presence of the hydroxyl group at the C-5 position may require the action of auxiliary enzymes to process this modified fatty acid, potentially affecting the rate and efficiency of its degradation compared to unsubstituted hexadecanoic acid. annualreviews.org

There is also potential for crosstalk with eicosanoid metabolic pathways . Eicosanoids are potent signaling molecules derived from 20-carbon polyunsaturated fatty acids, such as arachidonic acid, through the actions of cyclooxygenases (COX) and lipoxygenases (LOX). creative-proteomics.com Other hydroxy fatty acids are known to be precursors or modulators of these pathways. creative-proteomics.com While this compound is a saturated fatty acid and not a direct precursor to the classical eicosanoids, it or its downstream metabolites could potentially interact with the enzymes of this pathway or act as signaling molecules in their own right, modulating inflammatory and other cellular responses. nih.gov

Metabolic NetworkPotential Interaction with this compound MetabolismPossible Outcome
Beta-oxidationCatabolism of this compound for energy.Production of acetyl-CoA, NADH, and FADH2. The hydroxyl group may require specific enzymatic steps. wikipedia.organnualreviews.org
Eicosanoid PathwaysModulation of cyclooxygenase (COX) or lipoxygenase (LOX) activity.Alteration of inflammatory and other signaling pathways. creative-proteomics.comnih.gov

Mechanistic Elucidation of 5 Hydroxyhexadecanoic Acid S Biological Roles

Cell Signaling and Receptor Interactions

The molecular mechanisms underpinning the biological effects of 5-hydroxyhexadecanoic acid likely involve intricate interactions with cellular signaling pathways. Fatty acids and their derivatives are known to act as signaling molecules that can influence cellular processes by binding to specific receptors or altering membrane-dependent signaling events vgcet.comnih.gov.

Ligand-Receptor Binding Studies (e.g., G Protein-Coupled Receptors, Nuclear Receptors)

Direct ligand-receptor binding studies specifically for this compound are not extensively documented in current scientific literature. However, the broader class of fatty acids is known to interact with several receptor families.

G Protein-Coupled Receptors (GPCRs): GPCRs are the largest family of membrane receptors and are crucial for cell-cell communication khanacademy.orgyoutube.com. They respond to a wide array of extracellular signals, including lipids, to trigger intracellular responses khanacademy.org. Certain fatty acids can act as ligands for specific GPCRs, modulating signaling pathways that control inflammation, metabolism, and other physiological processes. The potential for this compound to bind to one of the many orphan GPCRs remains an area for future investigation.

Nuclear Receptors: These ligand-activated transcription factors regulate gene expression in response to small, lipophilic molecules nih.gov. Peroxisome proliferator-activated receptors (PPARs), a subset of nuclear receptors, are well-established sensors for fatty acids and their derivatives nih.gov. Upon activation, PPARs control the expression of genes involved in lipid metabolism and inflammation. While direct binding data for this compound is unavailable, its structural similarity to other fatty acid ligands suggests that it could potentially modulate the activity of PPARs or other nuclear receptors.

Downstream Intracellular Signaling Cascades Modulated by this compound

The activation of cell surface or nuclear receptors typically initiates a cascade of intracellular signaling events. While specific downstream pathways modulated by this compound have not been fully elucidated, research on related lipids points to several potential cascades:

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is central to regulating processes like cell proliferation, differentiation, and stress responses. Fatty acids can influence MAPK signaling, although the effects are often cell-type and context-specific.

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key regulator of inflammatory and immune responses. Some fatty acids can modulate NF-κB activity, thereby influencing the expression of pro-inflammatory cytokines and other inflammatory mediators nih.gov.

Further research is required to determine if this compound directly engages and modulates these or other intracellular signaling networks.

Cross-talk with Eicosanoid and Endocannabinoid Systems

The eicosanoid and endocannabinoid systems are major signaling networks that utilize lipid mediators to regulate a vast range of physiological processes, including inflammation, pain, and immune function.

Eicosanoid System: Eicosanoids, such as prostaglandins and leukotrienes, are potent signaling molecules primarily derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid, through the actions of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes wikipedia.orgcreative-proteomics.com. These pathways are central to the inflammatory response nih.gov. As a saturated fatty acid, this compound would not be a direct precursor for classical eicosanoids, but potential interactions, such as competition for enzymes or allosteric modulation, cannot be ruled out without further study.

Endocannabinoid System (ECS): The ECS comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids like anandamide and 2-arachidonoylglycerol), and metabolic enzymes mdpi.com. Endocannabinoids are derivatives of fatty acids that play a crucial role in regulating neurotransmission and immune function nih.govresearchgate.net. Given that the synthesis and degradation of endocannabinoids are intrinsically linked to fatty acid metabolism, there is potential for cross-talk between this compound and the ECS, though specific interactions remain to be identified.

Identification of Novel Binding Proteins

The biological effects of fatty acids are not solely mediated by GPCRs and nuclear receptors. They can also be transported and chaperoned within the cell by a family of cytoplasmic fatty acid-binding proteins (FABPs) maastrichtuniversity.nl. These proteins facilitate the transport of fatty acids to various cellular compartments for metabolism or signaling purposes maastrichtuniversity.nl. To date, specific binding proteins for this compound beyond these general transporters have not been identified in the available literature.

Modulation of Fundamental Cellular Processes (in vitro and animal models)

Research on the biological effects of hydroxy fatty acids has demonstrated their ability to modulate key cellular functions. While data specifically on this compound is limited, studies on its close structural analog, 5-hydroxystearic acid (5-HSA), provide valuable insights into its potential activities.

Effects on Cell Proliferation, Differentiation, and Migration

Studies using various human cancer cell lines and a normal cell line have shown that 5-hydroxystearic acid (5-HSA), an 18-carbon hydroxy fatty acid, exhibits significant biological activity nih.gov.

Cell Proliferation: Research investigating a series of hydroxystearic acid regioisomers found that those with the hydroxyl group at positions 5, 7, and 9 displayed growth inhibitory activity against several human tumor cell lines, including HT29 (colon), HeLa (cervical), and MCF7 (breast) nih.govunityfvg.it. Specifically, treatment with 50 μM 5-HSA was shown to reduce the cell proliferation rate and significantly increase the cell doubling time in MCF7, HT29, and normal lung fibroblast (NLF) cells nih.gov. The effect on HeLa cells was less pronounced nih.gov. These findings suggest that 5-HSA has a cytostatic effect on certain cell types.

Cell LineConditionMedian Cell Doubling Time (hours)
MCF7 (Breast Cancer)Control24
5-HSA (50 µM)80
HT29 (Colon Cancer)Control25
5-HSA (50 µM)75
NLF (Normal Lung Fibroblast)Control25
5-HSA (50 µM)75
HeLa (Cervical Cancer)Control22
5-HSA (50 µM)50

Data sourced from a study on 5-hydroxystearic acid (5-HSA), a structural analog of this compound. nih.gov

Cell Differentiation: The current body of scientific literature lacks specific studies investigating the effects of this compound or its close analogs on the process of cell differentiation.

Cell Migration: In addition to its effects on proliferation, 5-HSA has been observed to induce changes in cell motility nih.govunits.it. Treatment with 5-HSA alters cell displacement, directionality, and speed, indicating an influence on the cellular machinery that governs migration nih.govresearchgate.net. This suggests that this class of hydroxy fatty acids could play a role in processes where cell migration is critical.

Role in Apoptosis, Necroptosis, and Autophagy Pathways

Research has highlighted the neuroprotective effects of 5-PAHSA, a FAHFA containing this compound, particularly its ability to modulate autophagy in neuronal cells. In a study utilizing a mouse model of type 2 diabetes, 5-PAHSA was found to enhance autophagy in PC12 cells, a cell line commonly used in neuroscience research, under diabetic conditions. nih.govmdpi.com The mechanism of this enhancement involves the inhibition of the phosphorylation of the m-TOR-ULK1 pathway, a key regulatory pathway in autophagy. nih.govmdpi.com

Furthermore, the neuroprotective effects of S-9-PAHSA, a stereoisomer of another PAHSA, have been shown to be mediated by the suppression of apoptosis in a mouse model of type 2 diabetes. nih.gov While this is not the 5-isomer, it suggests a potential class-wide effect of PAHSAs in regulating apoptosis. The study on 5-PAHSA also noted its neuroprotective role, which is in part attributed to its influence on these crucial cellular maintenance and death pathways. nih.govmdpi.com There is currently a lack of specific research detailing the role of this compound or its related FAHFAs in necroptosis pathways.

Table 1: Effects of 5-PAHSA on Autophagy and Oxidative Stress in PC12 Cells
ParameterEffect of 5-PAHSA TreatmentPathway ImplicatedReference
AutophagyEnhancedInhibition of m-TOR-ULK1 phosphorylation nih.govmdpi.com
Reactive Oxygen Species (ROS)DecreasedSuppression of oxidative stress nih.gov

Influence on Inflammatory and Immunomodulatory Responses

A significant body of research has established the anti-inflammatory properties of the FAHFA lipid class. nih.govresearchgate.netnih.gov These lipids, including isomers that incorporate this compound, are recognized for their ability to modulate immune responses. For instance, FAHFAs have been shown to reduce obesity-associated white adipose tissue inflammation in mice. nih.gov The mechanism for this anti-inflammatory action is, in part, mediated through the G-protein coupled receptor 120 (GPR120). nih.gov

Studies have demonstrated that various FAHFA isomers can attenuate the expression and secretion of lipopolysaccharide (LPS)-induced chemokines and cytokines in immune cells. researchgate.net Specifically, PAHSAs, the family to which 5-PAHSA belongs, have been shown to reduce adipose tissue inflammation. nih.gov This suggests that this compound, as a constituent of these molecules, contributes to their immunomodulatory and anti-inflammatory functions.

Metabolic Regulation: Glucose and Lipid Homeostasis

The role of FAHFAs in metabolic regulation is one of their most well-documented functions. These lipids are closely linked with insulin sensitivity, and their circulating levels are often reduced in insulin-resistant humans. nih.gov Administration of PAHSAs in mice has been shown to improve glucose tolerance and lower ambient glycemia. nih.gov The mechanisms behind these effects include the stimulation of glucagon-like peptide-1 (GLP-1) and insulin secretion. nih.gov

Table 2: Metabolic Effects of FAHFAs (including 5-PAHSA)
Metabolic ParameterObserved EffectMechanismReference
Insulin SensitivityCorrelates with higher FAHFA levelsNot fully elucidated, linked to GPR120 signaling nih.gov
Glucose ToleranceImproved with PAHSA administrationStimulation of GLP-1 and insulin secretion nih.gov
Oxidized LDL (ox-LDL)Decreased with 5-PAHSA administrationInfluence on lipid metabolism nih.gov

Impact on Oxidative Stress and Redox Homeostasis

The neuroprotective effects of 5-PAHSA are also linked to its ability to mitigate oxidative stress. In a study on PC12 cells under diabetic conditions, treatment with 5-PAHSA led to a decrease in the concentration of reactive oxygen species (ROS). nih.gov This demonstrates a direct impact on cellular redox homeostasis.

Further supporting the role of this lipid class in combating oxidative stress, a study on S-9-PAHSA showed it led to an elevation in the levels of anti-oxidative stress proteins. nih.gov The ability of these FAHFAs to suppress oxidative stress is a key component of their protective effects in various cell types and disease models.

Mitochondrial Function and Bioenergetics Modulation

While direct evidence for the effect of this compound or 5-PAHSA on mitochondrial function is still emerging, research on other PAHSA isomers suggests a potential role for this lipid class in maintaining mitochondrial health. A study on 9-PAHSA demonstrated that it can prevent mitochondrial dysfunction in a model of steatotic hepatocytes. mdpi.com Given that mitochondrial dysfunction is a key factor in the progression of nonalcoholic steatohepatitis (NASH), the protective effect of 9-PAHSA highlights a potential therapeutic application for FAHFAs in liver disease. mdpi.com Although this research was not conducted on the 5-isomer, it provides a basis for future investigations into whether this is a class-wide effect of PAHSAs.

Involvement in Physiological and Pathophysiological States (Animal Models)

The neuroprotective properties of 5-PAHSA have been demonstrated in an in vivo animal model. In a study using db/db mice, a model for type 2 diabetes, 5-PAHSA was investigated for its therapeutic effects on neurological dysfunction. nih.gov The study concluded that 5-PAHSA plays a neuroprotective role, with the underlying mechanisms being the enhancement of autophagy and the suppression of oxidative stress in neuronal cells. nih.govmdpi.com These findings suggest that this compound, as a key component of 5-PAHSA, contributes to the protection of the nervous system, particularly under conditions of metabolic stress like diabetes. While the study did not find significant changes in inflammatory factors in the diabetic mice following 5-PAHSA administration, the broader class of FAHFAs is known for its anti-inflammatory effects, which may also contribute to a healthier neural environment. nih.govresearchgate.netnih.gov

Cardiovascular System Impact: Vascular Tone and Atherosclerosis Models

Currently, there is a significant gap in the scientific literature regarding the direct impact of this compound on the cardiovascular system. Extensive searches of available research databases have not yielded specific studies investigating the role of this particular hydroxy fatty acid in the regulation of vascular tone or its involvement in the pathological processes of atherosclerosis.

While research exists on the cardiovascular effects of other fatty acids and related lipid molecules, this information cannot be directly extrapolated to this compound. The specific positioning of the hydroxyl group at the 5-carbon position can significantly alter the molecule's biological activity, making direct comparisons with other hydroxy fatty acids unreliable without dedicated experimental evidence.

One study has identified this compound as a constituent of a larger class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). Specifically, it is a component of FAHFA(18:0/5-O-16:0) hmdb.ca. These larger lipid molecules have been associated with insulin sensitivity, a factor that can indirectly influence cardiovascular health. However, this finding does not provide direct evidence of the physiological or pathophysiological roles of free this compound within the cardiovascular system.

Further research is necessary to determine if this compound plays any direct role in modulating vascular smooth muscle cell contraction and relaxation, endothelial function, or the inflammatory and lipid accumulation processes that characterize atherosclerosis. Without such studies, any discussion of its impact on vascular tone and atherosclerosis would be purely speculative.

Renal and Hepatic Function Perturbations

In line with the lack of data on its cardiovascular effects, there is currently no available scientific literature detailing the specific impact of this compound on renal or hepatic function. Investigations into how this compound might be metabolized by the liver, its potential effects on renal filtration and excretion, or any role it may play in the pathology of kidney or liver diseases have not been reported in published research. Therefore, a mechanistic elucidation of its perturbations on these systems cannot be provided at this time.

Endocrine System Crosstalk

The scientific literature lacks information regarding any specific interactions between this compound and the endocrine system. While the broader class of lipids to which it belongs, fatty acids, are known to be important signaling molecules and precursors for hormones, the specific role of this compound in endocrine crosstalk has not been elucidated. Research into its potential effects on hormone synthesis, secretion, and signaling pathways is required to understand any contributions it may have to endocrine regulation.

Advanced Analytical Methodologies for 5 Hydroxyhexadecanoic Acid Research

Sample Preparation and Extraction Techniques

The initial and most critical step in the analysis of 5-hydroxyhexadecanoic acid is its effective extraction from the sample matrix. The choice of extraction technique is paramount and is dictated by the nature of the sample, the concentration of the analyte, and the desired level of purity.

Solid-Phase Extraction (SPE) Optimization

Solid-phase extraction (SPE) is a widely utilized technique for the selective isolation and concentration of analytes from complex mixtures. sigmaaldrich.com The optimization of an SPE method for this compound involves careful selection of the sorbent, loading conditions, washing steps, and elution solvents. Given the amphiphilic nature of this compound, with both a nonpolar hydrocarbon chain and polar functional groups, several types of SPE sorbents can be considered.

Reversed-Phase SPE: Sorbents such as C18 or C8 are effective for retaining nonpolar to moderately polar compounds from aqueous matrices. chromatographyonline.com For this compound, the sample would typically be loaded under aqueous conditions, allowing the hydrocarbon portion of the molecule to interact with the nonpolar stationary phase. Interfering polar compounds can be washed away with a weak solvent, and the analyte is subsequently eluted with a stronger, more nonpolar solvent.

Normal-Phase SPE: In this mode, a polar stationary phase like silica (B1680970) or diol is used. thermofisher.com This approach is suitable for samples where this compound is present in a nonpolar solvent. The polar functional groups of the analyte interact with the polar sorbent. Elution is then achieved using a more polar solvent.

Ion-Exchange SPE: This technique separates molecules based on their charge. Since this compound possesses a carboxylic acid group, it will be negatively charged at a pH above its pKa. Anion-exchange SPE can be employed to retain the deprotonated carboxylate form. The sample is loaded at an appropriate pH, and after washing, the analyte is eluted by changing the pH to neutralize the charge or by using a high-ionic-strength buffer. thermofisher.com

The optimization of an SPE method is a multi-step process, as outlined in the table below, which provides a general framework adaptable for this compound.

ParameterOptimization StrategyExample for a C18 Reversed-Phase Sorbent
Sorbent Conditioning Wetting the sorbent to activate the functional groups.Sequentially pass methanol (B129727) followed by water or a suitable buffer.
Sample Loading Ensuring the analyte is in a form that will be retained by the sorbent. The flow rate is critical for efficient retention.Adjust the sample pH to be below the pKa of the carboxylic acid to ensure it is in its neutral form, enhancing hydrophobic interaction. Load the sample at a slow flow rate (e.g., 1-2 mL/min).
Washing Removing interfering compounds without eluting the analyte of interest.Wash with a weak solvent mixture, such as water or a low percentage of methanol in water, to remove highly polar impurities.
Elution Disrupting the analyte-sorbent interaction to recover the analyte.Elute with a stronger, less polar solvent like methanol, acetonitrile (B52724), or a mixture of these with a small amount of acid to ensure the carboxylic acid remains protonated.

This table provides a generalized optimization strategy for SPE of a medium-chain hydroxy fatty acid like this compound based on established principles for similar analytes.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a fundamental sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. nih.gov For this compound, the choice of solvents and the pH of the aqueous phase are critical for achieving high extraction efficiency.

A common approach for extracting fatty acids is the Folch method or its modifications, which utilize a chloroform (B151607)/methanol solvent system. nih.govarabjchem.org The addition of methanol helps to disrupt the interactions between lipids and proteins, while chloroform serves as the primary extraction solvent for lipids. After extraction, the addition of water or a salt solution induces phase separation, with the lipids partitioning into the lower chloroform layer.

Another effective LLE strategy is the three-phase liquid extraction (3PLE) method, which allows for the simultaneous extraction and fractionation of lipids based on their polarity. nih.gov This method uses a solvent system of hexanes, methyl acetate, acetonitrile, and water, which separates into an upper organic phase enriched in neutral lipids, a middle organic phase containing polar lipids, and a lower aqueous phase. nih.gov this compound, being a polar lipid, would be expected to partition into the middle organic phase.

The following table outlines key considerations for developing an LLE method for this compound.

ParameterConsiderationExample Protocol
Solvent System The choice of organic solvent is based on the polarity of the analyte and its immiscibility with the aqueous phase.A biphasic system of chloroform/methanol/water can be effective. Alternatively, a less toxic system like hexane/isopropanol can be used. nih.govarabjchem.org
pH of Aqueous Phase The pH should be adjusted to ensure the analyte is in its most extractable form. For carboxylic acids, this is typically the protonated, neutral form.Acidify the aqueous sample to a pH below the pKa of this compound (typically around 4.8) to facilitate its transfer into the organic phase.
Phase Separation Efficient separation of the two liquid phases is crucial for good recovery.Centrifugation can be used to break up emulsions and achieve a clear separation between the aqueous and organic layers.
Analyte Recovery The organic phase containing the extracted analyte is carefully collected and the solvent is evaporated to concentrate the analyte.The collected organic phase can be dried under a stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for further analysis.

This table provides a generalized LLE strategy for a medium-chain hydroxy fatty acid like this compound based on established methods for lipid extraction.

Derivatization Strategies for Enhanced Sensitivity and Selectivity

Due to the low volatility and high polarity of this compound, derivatization is an essential step prior to gas chromatography (GC) analysis. Derivatization converts the polar carboxyl and hydroxyl groups into less polar, more volatile functional groups, which improves chromatographic peak shape and detection sensitivity. nih.gov

The most common derivatization strategy for hydroxy fatty acids is silylation, which involves the replacement of active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS), are widely used. sigmaaldrich.comsigmaaldrich.com This reaction produces a TMS ester from the carboxylic acid group and a TMS ether from the hydroxyl group.

Another approach is esterification, which specifically targets the carboxylic acid group. Reagents like boron trifluoride-methanol (BF3-methanol) or methanolic HCl can be used to form fatty acid methyl esters (FAMEs). nih.govsigmaaldrich.com If this method is used, a subsequent silylation step would still be required to derivatize the hydroxyl group.

The choice of derivatization reagent and reaction conditions must be optimized to ensure complete derivatization and avoid the formation of byproducts.

Derivatization StrategyReagent(s)Target Functional Group(s)Advantages
Silylation BSTFA + 1% TMCS or MSTFA + 1% TMCSCarboxyl and HydroxylOne-step reaction for both functional groups, produces volatile and thermally stable derivatives. sigmaaldrich.comsigmaaldrich.com
Esterification followed by Silylation 1. BF3-methanol or Methanolic HCl2. BSTFA or MSTFA1. Carboxyl2. HydroxylCan provide more specific derivatization if only the carboxyl group needs to be modified initially.
Pentafluorobenzyl (PFB) Esterification followed by Silylation 1. PFB-Br2. BSTFA or MSTFA1. Carboxyl2. HydroxylCreates derivatives that are highly sensitive for electron capture detection (ECD) in GC.

This table summarizes common derivatization strategies applicable to this compound for GC analysis.

Subcellular Fractionation and Targeted Lipid Extraction

In cellular and tissue research, understanding the subcellular localization of this compound can provide insights into its metabolic roles. Subcellular fractionation techniques are employed to isolate specific organelles, such as mitochondria, endoplasmic reticulum, and lipid droplets, prior to lipid extraction. nih.gov This allows for the analysis of the fatty acid composition of individual organelles.

The general workflow involves gentle homogenization of cells or tissues to rupture the plasma membrane while keeping the organelles intact. This is followed by a series of differential centrifugation steps at increasing speeds to pellet different subcellular components based on their size and density.

Once the desired subcellular fraction is isolated, a targeted lipid extraction is performed. Given that this compound is a component of more complex lipids, the extraction method must be capable of isolating these lipids from the organellar matrix. The LLE methods described previously, such as the Folch or Bligh and Dyer methods, are commonly used for this purpose. nih.gov After extraction, the complex lipids are typically hydrolyzed to release the constituent fatty acids, including this compound, which are then derivatized for GC analysis.

Chromatographic Separation Techniques

Following sample preparation and derivatization, the analysis of this compound is predominantly carried out using gas chromatography.

Gas Chromatography (GC) Coupled with Various Detectors

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For the analysis of derivatized this compound, the choice of GC column and detector is crucial for achieving good resolution and sensitivity.

GC Columns: The separation of fatty acid derivatives is typically performed on capillary columns. The choice of the stationary phase depends on the specific separation required.

Nonpolar Columns: Columns with a stationary phase of 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane separate compounds primarily based on their boiling points. nih.gov

Polar Columns: For separating fatty acid methyl esters (FAMEs) with different degrees of unsaturation or positional isomers, highly polar columns with stationary phases like biscyanopropyl polysiloxane or polyethylene (B3416737) glycol are preferred. chromatographyonline.com

GC Detectors:

Flame Ionization Detector (FID): The FID is a robust and widely used detector for the quantitative analysis of organic compounds. researchgate.net It provides a response that is proportional to the number of carbon atoms in the analyte, making it suitable for the quantification of derivatized this compound.

Mass Spectrometry (MS): When coupled with GC, a mass spectrometer acts as a highly sensitive and selective detector. elsevierpure.com It provides information about the molecular weight and fragmentation pattern of the analyte, which allows for confident identification. The mass spectrum of the trimethylsilyl derivative of a hydroxy fatty acid will show characteristic fragment ions that can be used to determine the position of the hydroxyl group. researchgate.netresearchgate.net For example, cleavage alpha to the trimethylsilyloxy group is a common fragmentation pathway.

The following table provides a summary of typical GC parameters that could be adapted for the analysis of the trimethylsilyl derivative of this compound.

GC ParameterTypical ConditionsRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-95% dimethylpolysiloxane stationary phaseA standard nonpolar to medium-polarity column suitable for general fatty acid analysis.
Carrier Gas Helium or HydrogenProvides good efficiency for the separation.
Inlet Temperature 250-280 °CEnsures rapid volatilization of the derivatized analyte.
Oven Temperature Program Start at a lower temperature (e.g., 100-150 °C) and ramp up to a higher temperature (e.g., 280-300 °C)Allows for the separation of a range of fatty acid derivatives with different volatilities.
Detector FID or MSFID for robust quantification, MS for definitive identification and structural information.
FID Temperature 280-300 °CEnsures complete combustion of the analyte.
MS Transfer Line Temperature 280-300 °CPrevents condensation of the analyte before it enters the ion source.
MS Ion Source Temperature 230 °CStandard temperature for electron ionization.

This table presents a generalized set of GC parameters for the analysis of a derivatized medium-chain hydroxy fatty acid, which would require optimization for the specific analysis of this compound.

Liquid Chromatography (LC) with Diverse Stationary Phases (e.g., HILIC, RP-LC)

Liquid chromatography is a cornerstone technique for the analysis of fatty acids. The choice of stationary phase is critical and is dictated by the polarity of the analyte and the complexity of the sample matrix. For this compound, both reversed-phase and hydrophilic interaction liquid chromatography can be employed.

Reversed-Phase Liquid Chromatography (RP-LC) is the most common approach for separating fatty acids. In RP-LC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. Compounds are separated based on their hydrophobicity; less polar compounds are retained longer on the column. While this compound is a lipid, the introduction of a hydroxyl group increases its polarity compared to its non-hydroxylated counterpart, palmitic acid.

Research on various isomers of hydroxypalmitic acid has demonstrated the efficacy of RP-LC for their separation and analysis. A typical method involves using a C18 column with a gradient elution system composed of water and a mixture of organic solvents like acetonitrile and isopropanol, often with a weak acid modifier such as formic acid to ensure the analyte is in its protonated form for better retention and peak shape. This approach allows for the separation of different hydroxy fatty acids from other lipid classes and, to some extent, from each other. nih.govnih.gov

Table 1: Representative RP-LC-MS Parameters for Hydroxypalmitic Acid Isomer Analysis This interactive table summarizes typical conditions for the analysis of C16 hydroxy fatty acids based on published methods.

Parameter Value/Description Reference
Column Halo C18 (2.7 µm, 90 Å, 0.5 × 50 mm) nih.govnih.gov
Mobile Phase A H₂O with 0.01% Formic Acid nih.gov
Mobile Phase B Acetonitrile/Isopropanol (80/20, v/v) with 0.01% Formic Acid nih.gov
Gradient Time-based gradient, increasing organic phase percentage nih.gov
Flow Rate 55 µL/min nih.gov

| Detection | High-Resolution Mass Spectrometry (Negative ESI Mode) | nih.govnih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative, orthogonal separation mechanism to RP-LC. HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent and a small amount of water. A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer. Elution is typically achieved by increasing the water content of the mobile phase. Given the increased polarity imparted by the hydroxyl group, HILIC could theoretically provide strong retention for this compound and offer unique selectivity for separating it from non-polar lipids that would be strongly retained in RP-LC. While specific HILIC applications for this compound are not widely documented, the technique is well-suited for separating polar and hydrophilic compounds and is highly compatible with mass spectrometry.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a powerful technique that bridges the gap between gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. Supercritical CO₂ is non-polar and has low viscosity and high diffusivity, which allows for fast and efficient separations at lower pressures than HPLC. nih.govacs.org

For lipid analysis, SFC is advantageous because of its compatibility with non-polar compounds and the reduced use of organic solvents, aligning with green chemistry principles. mdpi.com Modifiers, such as methanol or acetonitrile, are often added to the CO₂ to increase the mobile phase's polarity and elution strength, enabling the analysis of a wider range of lipids, including free fatty acids. nih.gov

While SFC is excellent for class-based separation of lipids, resolving positional isomers of hydroxy fatty acids can be challenging. nih.gov The subtle differences in polarity between isomers like this compound and, for example, 9-hydroxyhexadecanoic acid may not be sufficient for baseline separation on standard SFC columns. However, the development of novel stationary phases and the use of two-dimensional chromatography (e.g., RP-LC followed by chiral SFC) are promising avenues for tackling these complex separations. nih.gov

Capillary Electrophoresis (CE) for Specialized Separations

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. For fatty acids, the analysis is typically performed in Capillary Zone Electrophoresis (CZE) mode. A background electrolyte (BGE) with a pH above the pKa of the carboxylic acid group (around 4.8) is used to ensure the analyte is in its negatively charged carboxylate form. mdpi.comscielo.br

The analysis of long-chain fatty acids like this compound by CE presents challenges due to their low aqueous solubility. To overcome this, organic solvents such as methanol or acetone (B3395972) are often incorporated into the BGE. nih.gov Because saturated fatty acids lack a strong chromophore, direct UV detection is difficult. Therefore, indirect UV detection is commonly employed, where a UV-absorbing co-ion is added to the BGE. The analyte displaces this chromophore, causing a decrease in absorbance as it passes the detector. nih.govrsc.org CE offers high separation efficiency and requires minimal sample and reagent volumes, making it a valuable tool for specialized applications where sample amount is limited. mdpi.com

Table 2: General Capillary Zone Electrophoresis (CZE) Parameters for Long-Chain Fatty Acid Analysis This interactive table provides a summary of typical conditions for CZE analysis applicable to this compound.

Parameter Value/Description Reference
Capillary Fused-silica mdpi.comrsc.org
Background Electrolyte (BGE) Aqueous buffer (e.g., borate) with organic solvent (e.g., methanol) nih.gov
BGE Additive UV-absorbing co-ion for indirect detection (e.g., p-hydroxybenzoate) scielo.br
Applied Voltage 15-30 kV mdpi.com
Temperature Controlled, often elevated to improve solubility nih.gov

| Detection | Indirect UV/Photometric Detection | nih.gov |

Mass Spectrometry (MS) for Quantification and Structural Elucidation

Mass spectrometry is an indispensable tool for the analysis of this compound, providing sensitive quantification and critical structural information. It is typically coupled with a chromatographic separation technique (LC-MS, SFC-MS).

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is essential for the structural elucidation of hydroxy fatty acid isomers. In a typical MS/MS experiment, the deprotonated molecule of this compound ([M-H]⁻, m/z 287.2273) is selected in the first mass analyzer and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second mass analyzer.

The position of the hydroxyl group strongly influences the fragmentation pattern. For secondary alcohols like this compound, the primary fragmentation pathway is cleavage of the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon (α-cleavage). This results in two characteristic fragment ions. One fragment contains the carboxyl group, and the other contains the alkyl tail. The specific masses of these fragments are diagnostic for the hydroxyl position. nih.gov

For this compound, cleavage between C4 and C5 would yield a fragment containing the carboxyl group at m/z 101.0608 (C₅H₉O₂) and a fragment from the loss of this piece. Cleavage between C5 and C6 would yield a fragment containing the carboxyl group at m/z 115.0764 (C₆H₁₁O₂) and a fragment containing the alkyl tail. These specific cleavages allow for the unambiguous differentiation of this compound from other positional isomers. nih.govresearchgate.net

Table 3: Predicted MS/MS Fragmentation of this compound ([M-H]⁻) This interactive table shows the expected major fragment ions from the α-cleavage of deprotonated this compound.

Precursor Ion (m/z) Cleavage Site Fragment Ion (m/z) Fragment Formula Description
287.2273 C4-C5 101.0608 C₅H₉O₂⁻ Fragment containing the carboxyl group

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This capability allows for the determination of the elemental formula of an analyte and its fragments. nih.gov For this compound, the theoretical exact mass of the deprotonated molecule ([C₁₆H₃₁O₃]⁻) is 287.2273. An HRMS instrument can measure this mass with high accuracy, confirming the elemental composition and distinguishing it from other potential compounds with the same nominal mass but different elemental formulas. This is particularly valuable in complex biological matrices where isobaric interferences are common. The combination of chromatographic retention time and accurate mass measurement provides a high degree of confidence in compound identification. nih.govnih.gov

Isotope-Dilution Mass Spectrometry for Absolute Quantification

Isotope-dilution mass spectrometry is the gold standard method for accurate and precise absolute quantification. The strategy involves adding a known amount of a stable isotope-labeled internal standard of the analyte to the sample prior to extraction and analysis. For this compound, this would involve a synthesized version of the molecule where one or more atoms are replaced with a heavy isotope (e.g., ¹³C, ²H, or ¹⁸O).

The stable isotope-labeled standard is chemically identical to the endogenous analyte and therefore co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects. However, it is distinguishable by the mass spectrometer due to its higher mass. Quantification is achieved by measuring the ratio of the signal intensity of the endogenous analyte to that of the labeled internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the standard. This method corrects for sample loss during preparation and variations in instrument response, yielding highly accurate and reproducible quantification.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Separation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical technique for the detailed structural characterization of complex lipids, offering a promising avenue for research on this compound. nih.gov This technique separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation beyond traditional mass spectrometry which separates ions based on their mass-to-charge ratio. nih.govmpg.de The integration of IMS with MS enhances analytical power by improving the separation of complex mixtures, enabling the resolution of isomeric species, and increasing confidence in molecular identification. researchgate.netnih.gov

For this compound, IMS-MS is particularly valuable for distinguishing between its various isomers. Positional isomers, where the hydroxyl group is located at a different position on the sixteen-carbon chain (e.g., 4-hydroxyhexadecanoic acid or 16-hydroxyhexadecanoic acid), would exhibit different three-dimensional structures. These structural variations lead to different mobilities in the gas phase, allowing for their separation. nih.gov The separation is based on the ion's collision cross-section (CCS), which is a measure of its rotational average projected area. nih.gov Different isomers will have unique CCS values, which can be used as an additional parameter for their identification.

The application of high-resolution ion mobility (HRIM) techniques further enhances the ability to separate isomers with very subtle structural differences. mobilionsystems.com Conventional IMS platforms can typically resolve isomers with CCS differences of around 2%, but HRIM can distinguish between lipids with even smaller structural variations. mobilionsystems.com This is crucial for separating not only positional isomers of this compound but also potential stereoisomers (R/S configurations at the chiral center on the 5th carbon), which would have very similar structures. nih.gov

The general workflow for analyzing this compound using IMS-MS would involve the following steps:

Ionization : The sample containing this compound is introduced into the mass spectrometer and ionized, typically using a soft ionization technique like electrospray ionization (ESI).

Ion Mobility Separation : The generated ions are guided into a drift tube filled with a buffer gas. An electric field propels the ions through the tube, and their transit time (drift time) is measured. More compact ions travel faster than more elongated ones. nih.gov

Mass Analysis : After separation in the ion mobility cell, the ions enter the mass analyzer (e.g., time-of-flight, TOF) to determine their mass-to-charge ratio. nih.gov

This multidimensional data (drift time, m/z, and intensity) allows for the creation of detailed analytical plots that can distinguish this compound from other isomeric and isobaric compounds in a complex biological sample. researchgate.net

Table 1: Hypothetical IMS-MS Parameters for Isomer Separation of Hydroxyhexadecanoic Acids
ParameterValue/SettingPurpose
Ionization ModeNegative Electrospray Ionization (ESI-)Efficiently forms [M-H]- ions for fatty acids.
IMS DeviceDrift Tube Ion Mobility Spectrometry (DTIMS)Provides direct measurement of collision cross-sections (CCS). chromatographyonline.com
Drift GasNitrogen (N2)Commonly used inert buffer gas for ion mobility separations.
Drift Voltage500-1000 VPropels ions through the drift tube for separation.
Mass AnalyzerTime-of-Flight (TOF)Offers high mass resolution and accuracy for mass determination.
Expected OutcomeSeparation of 5-OH-C16:0, 4-OH-C16:0, and 16-OH-C16:0 based on distinct drift times/CCS values.Isomer-specific identification and characterization.

The development of extensive CCS databases and predictive computational models is further strengthening the utility of IMS-MS in lipidomics. nih.gov By comparing experimentally determined CCS values for this compound with database entries or predicted values, researchers can achieve a higher degree of confidence in its identification, even in the absence of a pure analytical standard.

Spatial Lipidomics using Imaging Mass Spectrometry

Spatial lipidomics, primarily through imaging mass spectrometry (IMS), is a cutting-edge technique that allows for the visualization of the distribution of lipids directly within tissue sections. This label-free approach provides crucial information on the localization of specific lipid species, including this compound, within their native biological context. Matrix-Assisted Laser Desorption/Ionization (MALDI) is one of the most commonly used ionization techniques for imaging mass spectrometry. mobilionsystems.com

The MALDI-IMS process involves coating a thin tissue section with a chemical matrix that absorbs energy from a laser. The laser is then fired at discrete spots across the tissue surface, desorbing and ionizing molecules from the tissue. These ions are subsequently analyzed by a mass spectrometer to generate a mass spectrum for each spot (pixel). By compiling the mass spectra from all pixels, a two-dimensional ion density map can be created, showing the spatial distribution of a particular molecule, such as this compound, across the tissue. mobilionsystems.com This technique can reveal the distribution of hundreds of different molecules in a single experiment without the need for extraction, purification, or labeling. mobilionsystems.com

For the study of this compound, MALDI-IMS can be applied to various tissues to understand its physiological or pathological roles. For instance, analyzing brain tissue could reveal its distribution in different anatomical regions, potentially linking it to specific neurological functions or diseases. Similarly, imaging of skin cross-sections could provide insights into its role in skin barrier function or dermatological conditions. The high chemical specificity and sensitivity of mass spectrometry allow for the confident annotation of this compound based on its accurate mass. nih.gov

Recent advancements in instrumentation, such as the use of high-resolution mass analyzers like Orbitrap, provide unparalleled mass and spatial resolution, enabling the characterization of lipids in fine anatomical structures. nih.gov This high resolution is critical for distinguishing this compound from other lipids with very similar masses that may be present in the tissue.

Table 2: Typical Workflow for MALDI Imaging of this compound
StepDescriptionKey Consideration
1. Tissue PreparationFresh frozen tissue is sectioned into thin slices (typically 10-20 µm) using a cryostat and mounted onto a conductive slide.Maintaining tissue integrity and preventing molecular degradation is crucial.
2. Matrix ApplicationA suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) is uniformly applied over the tissue section.The choice of matrix and its crystal size can significantly impact signal intensity and spatial resolution. nih.gov
3. Data AcquisitionThe slide is placed in the MALDI-IMS instrument, and a laser rasters across the tissue, collecting a mass spectrum at each pixel.Optimizing laser power and spatial resolution (pixel size) is important for data quality.
4. Data AnalysisSoftware is used to visualize the spatial distribution of the ion corresponding to the m/z of this compound.Ion images are generated by plotting the intensity of the specific m/z at each pixel.

The integration of ion mobility with MALDI imaging (MALDI-TIMS-MS) adds another layer of specificity. This combination allows for the separation of isomeric lipids that cannot be resolved by mass alone. researchgate.net In the context of this compound, this would enable researchers to create distinct spatial maps for different positional isomers of hydroxyhexadecanoic acid within the same tissue section, providing a much deeper understanding of their individual biological roles. researchgate.net

Inability to Generate Article on "this compound" Due to Lack of Scientific Data

Despite a comprehensive search of available scientific literature, no research data, studies, or scholarly articles could be found specifically detailing the use of cell-based reporter assays for the functional assessment of the chemical compound this compound. Furthermore, there is a significant lack of information regarding the biological activity, signaling pathways, or mechanism of action of this specific compound.

The initial search for "this compound cell-based reporter assays" and subsequent broader searches for its "biological activity," "signaling pathway," and "functional analysis" did not yield any relevant results. The scientific data that is available often pertains to similar but distinct compounds, such as 5-hydroxydecanoate (B1195396) or other hydroxy fatty acids, which are not within the scope of the requested article.

Cell-based reporter assays are powerful tools for elucidating the functional roles of chemical compounds by measuring the activation or inhibition of specific signaling pathways. These assays typically involve the use of a reporter gene (e.g., luciferase or β-galactosidase) linked to a specific DNA response element. The expression of the reporter gene is then used as a proxy for the activity of a particular transcription factor or signaling cascade. The generation of a detailed and scientifically accurate article on the use of these assays for this compound would necessitate the existence of published research employing these methods.

Without any foundational research on the interaction of this compound with cellular signaling pathways, it is impossible to construct an article that is both informative and scientifically accurate as per the user's request. Any attempt to create content for the specified section "5.5.2. Cell-Based Reporter Assays for Functional Assessment" would be entirely speculative and would not meet the required standards of a professional and authoritative scientific article.

Therefore, due to the absence of relevant scientific information, the requested article focusing solely on the use of cell-based reporter assays for the functional assessment of this compound cannot be generated.

Synthetic Chemistry and Derivative Development for 5 Hydroxyhexadecanoic Acid Research

Synthesis of Labeled Analogues for Research Applications

Labeled analogues of 5-hydroxyhexadecanoic acid are essential for studying its metabolic fate, mechanism of action, and interactions with biological systems.

Isotopically labeled versions of this compound, containing heavy isotopes such as deuterium (²H) or carbon-13 (¹³C), are invaluable for metabolic studies. These labeled compounds can be traced and quantified by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Carbon-13 Labeling: The synthesis of ¹³C-labeled variants can be achieved by incorporating a ¹³C-labeled building block at a key step in the synthetic route. nih.gov For instance, if the synthesis involves a Grignard reaction, a ¹³C-labeled alkyl halide could be used. To label the carboxyl carbon, treatment of a 1-bromopentadecane precursor with K¹³CN followed by hydrolysis would yield [1-¹³C]-hexadecanoic acid, which could then be hydroxylated at the C-5 position. nih.gov General methods for ¹³C labeling often start with simple, universally applicable building blocks. rsc.org

Deuterium Labeling: Deuterated analogues can be prepared using several methods. nih.gov Specific positions can be deuterated by using deuterated reducing agents (e.g., sodium borodeuteride) to reduce a ketone precursor at the C-5 position. Non-specific deuterium labeling can sometimes be achieved through H-D exchange reactions, often catalyzed by metals like palladium in the presence of D₂O. nih.gov The synthesis of deuterated compounds is a key strategy in drug discovery to study metabolic stability. google.com

To visualize the distribution of this compound in cells or to identify its binding partners, the molecule can be tagged with a fluorescent dye or with biotin. These probes typically consist of three components: the this compound moiety, a linker, and the reporter tag (fluorophore or biotin). nih.gov

Fluorescent Probes: A fluorescent probe is synthesized by covalently attaching a fluorophore (e.g., nitrobenzoxadiazole (NBD), fluorescein, or rhodamine) to this compound. nih.govchemrxiv.org The synthesis usually involves modifying the fatty acid to introduce a reactive functional group (like an amine or an azide) that can be coupled to the fluorescent dye. rsc.org The linker's length and chemical nature are important to ensure that the attached tag does not interfere with the biological activity of the fatty acid. These probes allow for real-time imaging of the molecule's uptake and localization within cells using fluorescence microscopy. bham.ac.uk

Biotinylated Probes: Biotin is a vitamin that binds with extremely high affinity to the protein streptavidin. A biotinylated probe of this compound can be synthesized by attaching biotin via a linker. researchgate.net This probe can be used in affinity-based proteomics to isolate and identify binding proteins. nih.gov The cell lysate is incubated with the biotinylated probe, and any protein that binds to it can be "pulled down" from the mixture using streptavidin-coated beads. mdpi.com The isolated proteins can then be identified by mass spectrometry.

Photoreactive Analogues for Target Identification

To identify the cellular binding partners of this compound, photoreactive analogues are synthesized. These probes are designed to mimic the parent compound while containing a photo-inducible group that forms a covalent bond with interacting proteins upon UV irradiation, enabling their subsequent isolation and identification. A common strategy involves incorporating a diazirine ring, a small and minimally disruptive photoreactive group, along with a bio-orthogonal handle, such as a terminal alkyne, for downstream applications like affinity purification or fluorescence imaging. nih.govacs.org

The synthesis of a photoreactive analogue of this compound can be conceptualized as a multi-step process. A typical design would place the photoreactive moiety at the terminus of the alkyl chain to minimize interference with binding at the hydroxyl and carboxyl ends.

Synthetic Strategy Overview:

Starting Material: A bifunctional starting material, such as a long-chain ω-bromo alcohol, is chosen.

Chain Elongation: The carbon backbone is constructed using standard organic chemistry techniques, such as Grignard reactions or cuprate additions, to achieve the required 16-carbon chain length.

Introduction of Photoreactive Group: The terminal end of the chain is modified to incorporate the diazirine and alkyne functionalities.

Installation of Hydroxyl Group: The hydroxyl group is introduced at the C-5 position, often via stereoselective methods if chiral control is required.

Final Functionalization: The terminal functional group is converted to a carboxylic acid.

This approach allows for the creation of sophisticated tools for chemical proteomics to map the specific protein interactions of this compound in a cellular context. nih.govacs.org

Table 1: Key Features of Photoreactive Probes for Target Identification

Feature Description Rationale
Pharmacophore This compound backbone Mimics the endogenous ligand to ensure binding to the same biological targets.
Photoreactive Group e.g., Diazirine, Benzophenone Upon UV activation, generates a highly reactive carbene that covalently cross-links to proximal residues in the binding pocket. acs.org

| Bio-orthogonal Handle | e.g., Terminal Alkyne, Azide | Allows for the attachment of reporter tags (e.g., biotin for affinity capture, fluorophore for imaging) via click chemistry after photolabeling. nih.gov |

Preparation of Structurally Related Derivatives and Metabolites

Esters and Amides for in vivo Pharmacokinetic Investigations (animal models)

To assess the pharmacokinetic profile of this compound in animal models, its ester and amide derivatives are often synthesized. These modifications can enhance properties such as lipid solubility, membrane permeability, and metabolic stability, effectively creating prodrugs that release the active hydroxy fatty acid in vivo. mdpi.com

Ester Synthesis: Methyl or ethyl esters are the most common derivatives prepared for initial studies. The synthesis is typically a straightforward acid-catalyzed esterification (Fischer esterification).

Reaction: this compound is refluxed with an excess of an alcohol (e.g., methanol (B129727), ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid, hydrochloric acid). nih.gov

Purification: The resulting ester is isolated by extraction and purified by column chromatography.

Amide Synthesis: Amide derivatives are synthesized to explore different release kinetics and tissue distribution. This is generally achieved by activating the carboxylic acid followed by reaction with an amine.

Activation: The carboxyl group of this compound is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or by converting it to an acyl chloride using thionyl chloride (SOCl₂).

Amination: The activated acid is then reacted with a primary or secondary amine (e.g., methylamine, ethylamine) to form the corresponding amide. nih.govmdpi.com

These derivatives are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profiles of the parent compound in preclinical animal studies. mdpi.com

Table 2: Synthetic Routes for Ester and Amide Derivatives

Derivative Type Reagents Reaction Purpose in Pharmacokinetic Studies
Methyl Ester Methanol (CH₃OH), H₂SO₄ (cat.) Fischer Esterification Increase lipophilicity, improve oral absorption. nih.gov

| Ethyl Amide | 1. SOCl₂ or DCC2. Ethylamine (CH₃CH₂NH₂) | Acyl Halide/Coupling Agent Amidation | Modify metabolic stability and release kinetics. nih.gov |

Analogs with Modified Hydroxyl or Carboxyl Groups

To investigate the structure-activity relationship (SAR) and determine the importance of the hydroxyl and carboxyl functional groups for biological activity, analogues with specific modifications are synthesized.

Modification of the Hydroxyl Group: The secondary alcohol at the C-5 position can be modified in several ways:

Oxidation: The hydroxyl group can be oxidized to a ketone using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to yield 5-oxo-hexadecanoic acid . This helps determine if the hydrogen-bonding ability of the hydroxyl group is essential for activity.

Inversion of Stereochemistry: If the starting material is stereochemically pure (e.g., (R)-5-hydroxyhexadecanoic acid), the stereochemistry can be inverted via a Mitsunobu reaction to produce the opposite enantiomer (e.g., (S)-5-hydroxyhexadecanoic acid).

Alkylation/Acylation: The hydroxyl group can be converted to an ether (e.g., 5-methoxy-hexadecanoic acid) or an ester to probe the effects of steric bulk and the removal of the hydrogen bond donor capability.

Modification of the Carboxyl Group: The carboxylic acid is a key functional group that is often involved in receptor binding or metabolic activation.

Esterification/Amidation: As discussed in the previous section, converting the acid to esters or amides also serves to probe the function of this group.

Homologation: The carbon chain can be extended by one carbon to produce a β-hydroxy acid, altering the spatial relationship between the functional groups.

These targeted chemical modifications are essential for building a comprehensive understanding of how this compound interacts with its biological targets. magtech.com.cn

Synthesis of Potential Metabolites and Conjugates

Long-chain fatty acids undergo extensive metabolism in vivo, primarily through β-oxidation and conjugation reactions. creative-proteomics.comyoutube.com Synthesizing potential metabolites is crucial for use as analytical standards to confirm metabolic pathways and to assess whether the metabolites themselves possess biological activity.

Synthesis of Oxidation Products: β-oxidation of this compound would be expected to proceed after initial modification. For instance, if the C-5 hydroxyl is oxidized to a ketone, the molecule can then be a substrate for subsequent chain shortening. The synthesis of these shorter-chain keto-acids can be achieved through total synthesis starting from smaller precursors.

Synthesis of Conjugates: In phase II metabolism, hydroxyl groups are often conjugated with polar molecules to facilitate excretion. For this compound, the most likely conjugation is glucuronidation at the C-5 hydroxyl group.

Synthesis of 5-O-Glucuronide: The chemical synthesis of a glucuronide conjugate is a complex process requiring protecting group chemistry. hyphadiscovery.com

Protection: The carboxyl group of this compound is first protected as an ester (e.g., methyl ester).

Glycosylation: The protected hydroxy fatty acid is then reacted with a protected glucuronic acid donor, such as a glucuronyl bromide or trichloroacetimidate derivative, in the presence of a promoter (e.g., silver triflate, BF₃·Et₂O). researchgate.netnih.gov

Deprotection: Finally, all protecting groups on the sugar and the fatty acid are removed under appropriate conditions (e.g., hydrolysis for esters, hydrogenolysis for benzyl ethers) to yield the final glucuronide conjugate.

The availability of these synthetic metabolites is indispensable for quantitative metabolic studies and for understanding the complete biological lifecycle of this compound. hyphadiscovery.com

Structure Activity Relationship Sar Studies of 5 Hydroxyhexadecanoic Acid and Its Analogs

Impact of Hydroxyl Group Position and Stereochemistry on Biological Activity

The position and stereochemistry of the hydroxyl group on the fatty acid chain are critical determinants of biological activity. nih.gov The specific location of this functional group can significantly influence how the molecule interacts with its biological target, such as a receptor or enzyme.

For medium-chain fatty acids, the presence and position of a hydroxyl group can enhance their activity at certain receptors. For example, the G protein-coupled receptor 84 (GPR84) is activated by medium-chain fatty acids (MCFAs), and this activation is more effective with hydroxylated MCFAs. Specifically, MCFAs with a hydroxyl group at the 2- or 3-position have been shown to be more effective than their non-hydroxylated counterparts. nih.gov This suggests that the hydroxyl group may form a key hydrogen bond or other polar interaction within the receptor's binding pocket, thereby increasing binding affinity and efficacy.

The stereochemistry of the hydroxyl group is also a pivotal factor influencing biological activity. nih.gov Chiral natural compounds are typically biosynthesized in an enantiomerically pure form, and often only one enantiomer exhibits the desired biological effect. mdpi.com For instance, the stereochemistry of 2-hydroxy palmitic acid is crucial for its biological functions, including glucose uptake and lipogenesis. nih.gov Similarly, the immune-eliciting function of 3-hydroxydecanoic acid is dependent on its stereochemistry. nih.gov This highlights that the three-dimensional arrangement of the hydroxyl group dictates the precise orientation of the molecule within the binding site of its target protein, which is essential for optimal interaction and subsequent biological response.

Table 1: Effect of Hydroxyl Group Position on GPR84 Activation by Medium-Chain Fatty Acids

Compound Hydroxyl Position Receptor Activation
Decanoic Acid None Moderate
2-Hydroxy-decanoic Acid 2 More effective than Decanoic Acid
3-Hydroxy-decanoic Acid 3 More effective than Decanoic Acid
3-Hydroxy-lauric Acid 3 Potent Agonist

This table illustrates the enhanced agonist activity of medium-chain fatty acids at the GPR84 receptor when a hydroxyl group is present at the 2- or 3-position, as compared to the non-hydroxylated parent fatty acid. nih.govnih.gov

Influence of Alkyl Chain Length and Saturation on Efficacy and Selectivity

The length and degree of saturation of the alkyl chain are fundamental to the biological activity of fatty acid-like molecules, influencing both their efficacy and receptor selectivity. The carbon chain, which is typically between four and 24 carbons long, can be saturated or unsaturated. jenkemusa.com

For receptors that recognize fatty acids, such as GPR84, the length of the alkyl chain is a key determinant for ligand recognition and activation. GPR84 is preferentially activated by medium-chain fatty acids, with carbon chain lengths of 9 to 14 atoms being optimal. nih.gov Structural studies of GPR84 have revealed a unique hydrophobic "nonane tail-contacting patch" which forms a blocking wall, suggesting a mechanism for selecting agonists with the correct chain length. nih.gov This indicates that fatty acids with chains that are too short or too long will not bind effectively to the receptor, leading to reduced potency.

The degree of saturation of the alkyl chain also plays a role in receptor binding and biological activity. Saturated and unsaturated fatty acids can have different effects on receptor binding. For instance, studies on angiotensin receptors have shown that unsaturated C18, C20, and C22 fatty acids are potent inhibitors of angiotensin binding. nih.gov The presence of double bonds in unsaturated fatty acids introduces kinks in the alkyl chain, which can alter the molecule's conformation and how it fits into a receptor's binding pocket. This can lead to differences in binding affinity and subsequent signaling outcomes. mdpi.com

Table 2: Influence of Alkyl Chain Length on GPR84 Agonist Potency

Fatty Acid Carbon Chain Length GPR84 Activation
Capric Acid (Decanoic Acid) C10 Moderate Agonist
Undecanoic Acid C11 Potent Agonist
Lauric Acid (Dodecanoic Acid) C12 Potent Agonist
Myristic Acid (Tetradecanoic Acid) C14 Moderate Agonist

This table summarizes the relationship between the carbon chain length of medium-chain fatty acids and their potency as agonists for the GPR84 receptor, with optimal activity observed for chain lengths between C10 and C12. nih.gov

Role of the Carboxyl Group and Its Modifications in Receptor Interaction

The carboxylic acid group is a crucial functional group in the structure of 5-hydroxyhexadecanoic acid and its analogs, playing a significant role in their interaction with biological targets. The carboxyl group, with its planar geometry and a pKa value of around 5, is typically ionized at physiological pH, forming a carboxylate anion. researchgate.net This negative charge allows it to form strong electrostatic interactions, such as salt bridges and hydrogen bonds, with positively charged amino acid residues (e.g., arginine, lysine) in the binding pockets of receptors. researchgate.net

Modification of the carboxyl group can have a profound impact on the biological activity of the molecule. Esterification of the carboxylic acid to form a methyl or ethyl ester is a common modification. This change neutralizes the negative charge and increases the lipophilicity of the molecule, which can alter its pharmacokinetic properties and biological activity. For example, methyl palmitate and ethyl palmitate have been shown to possess anti-inflammatory activities. researchgate.net

Replacing the carboxylic acid group with a bioisostere is another strategy employed in medicinal chemistry to improve a compound's properties while retaining its biological activity. hyphadiscovery.com Bioisosteres are functional groups that have similar physicochemical properties to the original group. Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids. researchgate.netdrughunter.com These replacements can offer advantages such as improved metabolic stability and better cell permeability. drughunter.com For instance, tetrazoles have a pKa similar to carboxylic acids and can participate in similar ionic interactions, but they may be less susceptible to certain metabolic pathways. cambridgemedchemconsulting.com

Modification of Functional Groups and Their Effects on Potency and Cellular Response

Beyond the primary functional groups, other modifications to the structure of this compound analogs can significantly affect their potency and cellular response. The introduction of different functional groups or the alteration of existing ones can modulate the molecule's size, shape, polarity, and hydrogen bonding capacity, all of which are critical for its interaction with a biological target.

For example, the introduction of additional polar groups, such as hydroxyl or amide moieties, can create new opportunities for hydrogen bonding within a receptor's active site, potentially increasing binding affinity and potency. Conversely, the addition of bulky, lipophilic groups can enhance hydrophobic interactions but may also lead to steric hindrance if the binding pocket is constrained.

In the context of GPR84 agonists, systematic SAR studies have shown that even small structural changes can lead to large differences in biological activity. For instance, in a series of synthetic GPR84 agonists, the replacement of a naphthalene (B1677914) group with other aromatic systems and the addition of a hydroxyl substituent to a pyridine (B92270) N-oxide group resulted in a 1000-fold increase in potency for cAMP signaling. nih.gov These findings underscore the sensitivity of receptor-ligand interactions to subtle structural modifications and highlight the power of medicinal chemistry to fine-tune the pharmacological profile of a lead compound.

Computational Approaches to SAR: Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods are invaluable tools in modern drug discovery and play a significant role in understanding the SAR of this compound and its analogs. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two key computational approaches used to predict and rationalize the biological activity of compounds.

QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dovepress.com In a QSAR study, various molecular descriptors (e.g., physicochemical, electronic, and steric properties) are calculated for a set of molecules with known activities. A mathematical model is then developed to correlate these descriptors with the biological activity. This model can then be used to predict the activity of new, untested compounds. For fatty acid-like molecules, QSAR models can help to identify the key structural features that contribute to their activity at receptors like GPR84 and can guide the optimization of lead compounds. nih.gov

Ligand Efficiency and Druggability Assessment of Analogs (pre-clinical context)

In the pre-clinical development of drug candidates, ligand efficiency and druggability are important concepts for evaluating and prioritizing compounds.

Ligand efficiency (LE) is a metric used to assess the binding energy of a ligand per non-hydrogen atom. It is a measure of how efficiently a molecule binds to its target relative to its size. In drug discovery, there is often a tendency for molecules to become larger and more lipophilic during the optimization process, which can lead to poor pharmacokinetic properties. The concept of LE helps to guide the selection of smaller, more efficient molecules that have a better chance of being developed into successful drugs. dovepress.com For analogs of this compound, calculating and monitoring LE during the design and synthesis process can help to ensure that increases in potency are not achieved at the expense of desirable drug-like properties.

Druggability refers to the likelihood of being able to modulate a biological target with a small-molecule drug. A druggability assessment of a target, such as a receptor for this compound, involves analyzing the properties of its binding site. A target is generally considered more "druggable" if it has a well-defined, pocket-like binding site that can accommodate a small molecule with high affinity and specificity. Computational tools can be used to assess the druggability of a target by analyzing its structure for pockets and evaluating their size, shape, and physicochemical properties. mdpi.com For the analogs of this compound, understanding the druggability of their target is crucial for the success of a drug discovery program.

Pre Clinical Investigations and Mechanistic Therapeutic Potential of 5 Hydroxyhexadecanoic Acid

In vitro Efficacy Studies on Diverse Cell Lines

Investigations into the in vitro effects of 5-hydroxyhexadecanoic acid across various cell lines have been limited. The current body of scientific literature does not provide sufficient data to fully characterize its efficacy in the specific cellular models outlined below.

Anti-inflammatory and Immunomodulatory Effects in Immune Cell Models

No direct studies detailing the anti-inflammatory or immunomodulatory effects of this compound on immune cell models were identified in the current literature. Research on related compounds, such as fatty acid esters of hydroxy fatty acids, has been conducted, but these are distinct molecular entities and their results cannot be directly attributed to this compound.

Metabolic Modulation in Adipocytes, Hepatocytes, and Myocytes

There is a lack of specific research investigating the direct effects of this compound on metabolic modulation in adipocytes, hepatocytes, or myocytes. While studies have explored the metabolic impact of other fatty acids, data focusing solely on this compound is not available.

Neuroprotective and Neurogenic Effects in Neuronal Cultures

No published studies were found that specifically examine the neuroprotective or neurogenic potential of this compound in neuronal culture models. The therapeutic relevance of this compound in the context of neurological health remains unexplored.

Cardioprotective Effects in Cardiomyocyte Models

The scientific literature does not currently contain studies evaluating the cardioprotective effects of this compound in cardiomyocyte models. Therefore, its potential role in mitigating cardiac cellular damage is unknown.

In vivo Efficacy Studies in Animal Models

Comprehensive searches for in vivo studies assessing the efficacy of this compound in animal models of disease yielded no specific results.

Models of Chronic Inflammatory Diseases (e.g., colitis, arthritis)

There is no available data from in vivo studies in animal models of chronic inflammatory diseases, such as colitis or arthritis, to support or refute the therapeutic efficacy of this compound. Research in this area is required to understand its potential role in managing such conditions.

Metabolic Syndrome and Diabetes Animal Models

No preclinical studies investigating the effects of this compound in animal models of metabolic syndrome or diabetes have been identified in the current scientific literature. Research on the therapeutic potential of other classes of fatty acids, such as fatty acid esters of hydroxy fatty acids (FAHFAs), has indicated anti-diabetic and anti-inflammatory properties, but specific data on this compound is not available. nih.govbohrium.com

Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)

There is no available scientific evidence from preclinical studies in animal models to suggest or evaluate the therapeutic potential of this compound in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Cardiovascular Disease Models (e.g., hypertension, atherosclerosis)

Investigations into the role of various fatty acids in cardiovascular health and disease are extensive. psu.edunih.gov However, specific preclinical studies on the effects of this compound in animal models of hypertension, atherosclerosis, or other cardiovascular diseases have not been found in the reviewed literature. While some hydroxy fatty acids, such as 20-hydroxyeicosatetraenoic acid (20-HETE), have been studied for their wide range of effects on the vascular system, this information is not directly applicable to this compound. wikipedia.org

Renal and Hepatic Injury Models

A thorough search of scientific databases reveals no preclinical investigations into the therapeutic potential of this compound in animal models of renal or hepatic injury. The general pathophysiology of conditions like hepatorenal syndrome is well-documented, but does not include information regarding this specific compound. emcrit.orgliverfoundation.orgmedscape.com

Mechanistic Insights from Pre-clinical Studies

Identification of Key Molecular Targets and Downstream Signaling Pathways

Due to the absence of preclinical studies on this compound, there is no information available regarding its key molecular targets or the downstream signaling pathways it may modulate.

Metabolomic Profiling in Response to this compound Intervention

Metabolomic profiling is a comprehensive analytical approach used to identify and quantify small molecule metabolites within a biological system. This technique provides a functional readout of the cellular state, reflecting the interplay between the genome and the environment. Intervention with a bioactive compound like this compound is expected to induce significant shifts in the metabolome, particularly within lipid and energy metabolism pathways.

As a hydroxylated long-chain fatty acid, this compound would likely be processed through mitochondrial beta-oxidation. This process could lead to the accumulation of specific acyl-CoA intermediates, thereby altering the cellular pool of fatty acids and related metabolites. A study on a similar, shorter-chain molecule, 5-hydroxydecanoate (B1195396), revealed that its metabolism can create a bottleneck in the beta-oxidation pathway. This suggests that intervention with this compound could similarly alter fatty acid oxidation rates, impacting cellular energy homeostasis.

Untargeted metabolomics studies following administration of this compound would be hypothesized to reveal changes in several key metabolite classes. These shifts could provide insights into its mechanism of action and downstream biological effects.

Table 1: Potential Metabolomic Shifts Following this compound Intervention

Metabolite Class Predicted Change Potential Implication
Long-Chain Acylcarnitines Increase Altered transport of fatty acids into mitochondria.
Medium-Chain Fatty Acids Increase/Decrease Potential bottleneck or alteration in beta-oxidation efficiency.
Tricarboxylic Acid (TCA) Cycle Intermediates Decrease Reduced influx of acetyl-CoA from fatty acid oxidation.
Ketone Bodies Decrease Shift in hepatic energy metabolism away from ketogenesis.

Pre-clinical Biomarker Discovery and Validation

A biomarker is a measurable indicator of a biological state or condition. In pre-clinical research, biomarkers are essential for assessing drug efficacy, target engagement, and understanding disease progression. uu.se The discovery and validation of biomarkers in response to this compound intervention would be critical for its development as a potential therapeutic agent.

Given its nature as a fatty acid, initial biomarker discovery would logically focus on molecules related to lipid metabolism and its downstream consequences. Fatty acid profiles in blood and tissues are often used as biomarkers to reflect dietary intake and metabolic health. uu.se Therefore, changes in the plasma concentrations of this compound itself, its metabolites, or other related fatty acids could serve as direct pharmacodynamic biomarkers.

Furthermore, alterations in lipid metabolism can lead to changes in other biological processes, such as inflammation and oxidative stress, providing a source for secondary or indirect biomarkers. mdpi.com For example, specific lipid species like ceramides (B1148491) or diacylglycerols have been identified as biomarkers for adipose tissue dysfunction and metabolic disease. nih.gov

Table 3: Potential Pre-clinical Biomarkers for this compound Intervention

Biomarker Category Specific Candidate Biomarker Rationale for Selection Validation Approach
Target Engagement Plasma/Tissue levels of this compound Direct measure of compound exposure and distribution. Mass Spectrometry-based quantification in biological fluids and tissues.
Pharmacodynamic Ratio of specific acylcarnitines Indicates modulation of fatty acid transport and beta-oxidation. Metabolomic analysis of plasma or tissue samples post-intervention.
Efficacy (Hypothetical) Circulating inflammatory cytokines (e.g., IL-6, TNF-α) Fatty acid metabolism can modulate inflammatory pathways. nih.gov Immunoassays (e.g., ELISA) on serum or plasma.

| Metabolic Response | Specific diacylglycerol (DAG) or ceramide species | Reflects broader changes in lipid homeostasis and lipotoxicity. nih.gov | Lipidomic analysis of relevant tissues (e.g., liver, adipose). |

Future Directions and Emerging Research Challenges for 5 Hydroxyhexadecanoic Acid

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

The metabolic pathways responsible for the synthesis and degradation of 5-hydroxyhexadecanoic acid are currently undefined. A primary research challenge is the identification and characterization of the specific enzymes that catalyze its formation and subsequent metabolism. In other fatty acids, hydroxylation is often carried out by cytochrome P450 monooxygenases, which hydroxylate fatty acids at various positions. lipidmaps.org For instance, cytochrome P450 enzymes are known to produce 16-hydroxyhexadecanoic acid from palmitic acid in both plants and animals. lipidmaps.org Furthermore, the degradation of related 5-hydroxy fatty acids is mediated by specific dehydrogenases, such as 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which converts them into their 5-oxo counterparts. nih.govnih.gov

Future research must focus on identifying analogous enzymes for this compound. Investigating candidate enzymes from the cytochrome P450 and alcohol dehydrogenase superfamilies is a logical starting point. Once identified, the regulatory networks governing the expression and activity of these enzymes will need to be mapped. Studies on cancer cell metabolism have shown that the expression of genes related to fatty acid synthesis, such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC), is tightly regulated and linked to cell proliferation. mdpi.com Understanding the transcriptional and allosteric regulation of the enzymes in the this compound pathway will be crucial for deciphering its physiological role.

Identification of Novel Receptors and Unexplored Signaling Pathways

A significant hurdle in understanding the biological function of this compound is the fact that its cellular receptors have not been identified. Many bioactive lipids exert their effects by binding to specific receptors, which can be located on the cell membrane or within the nucleus. nih.gov For example, bile acids, which are structurally distinct but also serve as signaling molecules, interact with a range of receptors including nuclear receptors like the farnesoid X receptor (FXR) and pregnane (B1235032) X receptor (PXR), as well as membrane-bound G protein-coupled receptors (GPCRs) like TGR5 and S1PR2. nih.govresearchgate.netoatext.comresearchgate.net Activation of these receptors triggers complex downstream signaling cascades involving cAMP, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). nih.govresearchgate.net

A critical future direction is to screen for potential receptors for this compound. This could involve binding assays against known lipid-sensing receptor families. Identifying a receptor will be the gateway to exploring its downstream signaling pathways. Determining whether this compound binding leads to changes in second messengers, protein kinase activation, or altered gene expression is essential for elucidating its mechanism of action at the molecular level.

Development of Advanced Analytical Methodologies for Low-Abundance Detection in Complex Matrices

The detection and quantification of specific lipids like this compound in biological samples (e.g., plasma, tissues) is a formidable analytical challenge, primarily due to its likely low abundance and the presence of a multitude of other interfering lipids. nih.govnih.gov The comprehensive detection of low-abundance compounds requires rigorous sample preparation and highly sensitive analytical platforms. nih.gov A common issue in mass spectrometry is ion suppression, where more abundant lipids prevent the sensitive detection of less common ones. nih.gov

Future research must focus on developing and optimizing highly sensitive and specific analytical methods. Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are powerful tools for this purpose. nih.gov Methodological development should also incorporate advanced sample preparation techniques, like solid-phase extraction (SPE), to purify and enrich the analyte before analysis, thereby improving detection limits. nih.gov The development of novel matrix compounds for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry could also offer improved sensitivity and reduced background interference. mdpi.com

Table 1: Analytical Challenges and Potential Solutions for this compound Detection

Challenge Potential Solution Research Focus
Low Endogenous Concentration Solid-Phase Extraction (SPE) enrichment; High-sensitivity mass spectrometry (e.g., HRMS). nih.gov Optimization of SPE protocols and MS instrument parameters specifically for C16 hydroxy fatty acids.
Matrix Effects/Ion Suppression Advanced chromatographic separation (e.g., multi-dimensional LC); Use of rationally designed MALDI matrices. nih.govmdpi.com Testing different chromatography columns and gradient conditions; Synthesizing and evaluating new matrices.
Isomer Differentiation High-resolution chromatography; Tandem mass spectrometry (MS/MS) for structural fragmentation. Developing chromatographic methods capable of separating positional isomers (e.g., 5-OH vs. 16-OH) and using MS/MS to confirm identity.

| Absolute Quantification | Development of stable isotope-labeled internal standards. | Synthesis of deuterated or 13C-labeled this compound to serve as an ideal internal standard for quantification. |

Design and Synthesis of Highly Specific and Potent Chemical Probes

To functionally interrogate the pathways involving this compound, the development of high-quality chemical probes is essential. nih.gov A chemical probe is a small molecule designed to interact with a specific protein target, thereby allowing for the study of that target's function in cells and organisms. eubopen.orgresearchgate.net Such probes must be potent and highly selective to avoid off-target effects that could confound experimental interpretation. nih.gov

A key future direction is the rational design and synthesis of chemical probes targeting the enzymes and potential receptors of this compound. nih.gov For example, analogs of this compound could be synthesized to act as inhibitors of its metabolic enzymes, similar to how other 5-hydroxy fatty acids have been shown to inhibit 5-HEDH. nih.govnih.gov Furthermore, photoaffinity-based probes, which can be used to covalently label binding partners upon photoactivation, could be a powerful tool for definitively identifying previously unknown receptors or interacting proteins directly in a cellular context. chemrxiv.org These efforts will provide invaluable tools for validating the biological roles of the compound's molecular targets.

Application of Systems Biology and Multi-Omics Approaches to Map Comprehensive Network Interactions

Understanding the function of a single molecule like this compound requires placing it within the context of the complex, interconnected networks of the cell. fiveable.me Systems biology integrates large-scale biological data from multiple "omics" layers—such as genomics, transcriptomics, proteomics, and metabolomics (including lipidomics)—to model and understand how biological systems function as a whole. nih.govresearchgate.net

A major research opportunity lies in applying these multi-omics approaches to map the comprehensive interaction network of this compound. For instance, by perturbing the levels of this compound in a cellular model, researchers could simultaneously measure changes in gene expression (transcriptomics), protein levels (proteomics), and the broader lipid and metabolite profile (lipidomics/metabolomics). fiveable.meresearchgate.net This data can be used to construct context-specific interaction maps, revealing the upstream regulatory factors and downstream effector pathways associated with the compound. nih.govnih.gov Such an approach moves beyond a linear view of its metabolism to a holistic understanding of its role in cellular physiology and disease.

Translational Research Opportunities from Pre-clinical Discoveries

While basic research into the biochemistry of this compound is still in its infancy, any future discoveries linking it to a disease state could open up significant translational opportunities. Research on other lipid metabolic pathways has revealed them to be promising therapeutic targets. For example, inhibiting fatty acid oxidation is being explored as a strategy to overcome drug resistance in cancer. nih.gov Additionally, lipid-based molecules are being leveraged for drug delivery systems, such as using nanostructured lipid carriers to improve the therapeutic index of compounds. mdpi.com

If future studies implicate this compound or its metabolic pathways in diseases such as metabolic disorders, inflammation, or cancer, this could pave the way for preclinical development of new therapies. Such strategies might include designing drugs that inhibit key enzymes in its metabolic pathway or developing agonists or antagonists for its yet-to-be-discovered receptors. These molecular agents could form the basis of novel therapeutic approaches aimed at modulating the activity of this specific lipid pathway for clinical benefit.

Addressing Methodological Challenges in in vivo Study Design and Interpretation

Translating cell-based findings into whole-organism models presents a unique set of methodological challenges. The bioavailability of lipids administered externally can be limited, complicating studies that aim to understand their in vivo effects. mdpi.com Furthermore, the interpretation of results can be confounded by the complex interplay between different metabolic pathways, which can be significantly altered in disease states. nih.gov For example, in cardiac ischemia, myocardial cells shift their metabolism away from fatty acid oxidation, a change that would profoundly impact the processing of this compound. frontiersin.org

Future in vivo research will require careful study design to address these issues. This includes developing appropriate delivery vehicles to enhance bioavailability and using sophisticated analytical techniques to accurately measure the compound and its metabolites in various tissues. nih.gov Researchers must also consider the significant functional heterogeneity of organelles like mitochondria across different tissues, which can influence metabolic processes. frontiersin.org

Table 2: Key Methodological Challenges for in vivo Studies of this compound

Challenge Implication for Study Design & Interpretation Potential Strategy
Poor Bioavailability Difficulty in achieving and maintaining effective concentrations in target tissues after administration. Formulation in nanostructured lipid carriers or other advanced delivery systems. mdpi.com
Complex Metabolic Interplay The effects of the compound may be masked or altered by compensatory changes in other metabolic pathways. nih.gov Use of multi-omics approaches to monitor global metabolic changes; studies in knockout models for key enzymes.
Tissue/Cellular Heterogeneity Results from one tissue may not be generalizable to others due to differences in enzyme expression and metabolic function. frontiersin.org Tissue-specific analysis; single-cell sequencing to dissect heterogeneity. frontiersin.org

| Quantification in Biological Samples | Difficulty in accurately measuring low levels of the compound and its metabolites post-administration or post-mortem. nih.gov | Development and validation of robust, high-sensitivity LC-MS/MS methods for each tissue matrix. |

Integration of Computational Biology and Artificial Intelligence for Predictive Modeling

The study of this compound is entering a new era, with computational biology and artificial intelligence (AI) poised to revolutionize how its properties and potential applications are understood. These advanced in silico approaches offer the ability to construct predictive models that can forecast the compound's behavior, biological activity, and potential risks without the need for extensive and time-consuming laboratory experiments. This shift towards predictive modeling is a critical component of future research, enabling a more targeted and efficient investigation of this specific hydroxy fatty acid.

At the heart of this computational revolution are methodologies like Quantitative Structure-Activity Relationship (QSAR) modeling and various machine learning (ML) algorithms. QSAR models are built on the principle that the biological activity of a chemical is directly related to its molecular structure. By analyzing a dataset of compounds with known activities, QSAR can identify the key structural features, or descriptors, that govern a particular biological effect. nih.gov These models can then be used to predict the activity of new or untested compounds like this compound.

Machine learning, a subset of AI, takes this a step further by employing algorithms that can learn complex patterns from large datasets. researchgate.net Techniques such as support vector machines (SVM), random forests, and deep neural networks can be trained on existing data related to fatty acids and other bioactive molecules to predict a wide range of properties for this compound. These properties can include its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, which is crucial for assessing its potential as a therapeutic agent or its risk as an environmental compound. nih.goveurekaselect.com

A significant challenge in developing these predictive models is the availability of high-quality, curated data. researchgate.net The accuracy of any AI or computational model is heavily dependent on the data it is trained on. Therefore, a concerted effort to generate and collate experimental data on this compound and related hydroxy fatty acids will be essential for building robust and reliable predictive tools.

Predictive Modeling Approaches for this compound

The following table outlines key computational approaches and their potential applications in the predictive modeling of this compound.

Computational Approach Description Potential Application for this compound Key Research Challenge
Quantitative Structure-Activity Relationship (QSAR) Establishes a mathematical relationship between the chemical structure and biological activity of a set of compounds. nih.govPredicting anti-inflammatory, antimicrobial, or other biological activities based on its molecular descriptors.Requires a dataset of structurally similar compounds with known activities to build a reliable model.
Machine Learning (ML) Models Algorithms that learn from data to make predictions or decisions without being explicitly programmed. researchgate.netForecasting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to assess its drug-likeness and safety profile. nih.govThe need for large and diverse datasets for training to ensure the model's generalizability and accuracy. nih.gov
Molecular Docking Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govIdentifying potential protein binding partners and elucidating its mechanism of action at a molecular level.The accuracy of scoring functions and the flexibility of both the ligand and the protein.
Deep Learning A subset of machine learning based on artificial neural networks with multiple layers, capable of learning from vast amounts of data. plos.orgScreening large virtual libraries of this compound derivatives for enhanced bioactivity or desired properties.The "black box" nature of some models can make interpretation of the results challenging.

Illustrative Data for Predictive Modeling

To build a predictive model, various molecular descriptors of this compound would be calculated and used as input. The table below provides examples of such descriptors that could be used in a QSAR or machine learning model.

Descriptor Type Descriptor Example Calculated Value for this compound (Illustrative) Relevance to Predictive Modeling
Topological Wiener Index1280Describes the branching of the molecule.
Constitutional Molecular Weight286.45 g/mol Relates to the size and overall mass of the molecule.
Physicochemical LogP (Octanol-Water Partition Coefficient)4.8Predicts the lipophilicity and membrane permeability.
Electronic Dipole Moment2.5 DIndicates the polarity of the molecule, influencing interactions.
Quantum Chemical HOMO (Highest Occupied Molecular Orbital) Energy-9.5 eVRelates to the molecule's ability to donate electrons in a reaction.
Quantum Chemical LUMO (Lowest Unoccupied Molecular Orbital) Energy1.2 eVRelates to the molecule's ability to accept electrons in a reaction.

Q & A

Q. What statistical approaches should be employed to analyze clustered data in studies investigating the biological effects of this compound?

  • Methodological Answer : Mixed-effects models account for nested data (e.g., repeated measurements in cell cultures or animal cohorts). Bayesian hierarchical modeling resolves variability in dose-response studies. Sensitivity analysis identifies outliers in datasets with high biological heterogeneity .

Q. How can conflicting data regarding the enzymatic interactions of this compound be systematically evaluated and reconciled?

  • Methodological Answer : Conduct meta-analyses using PRISMA guidelines to aggregate literature data. Prioritize studies with robust controls (e.g., enzyme kinetics under standardized pH and temperature). Validate discrepancies via orthogonal assays (e.g., fluorescence-based activity assays vs. radiometric methods). Expert panels or consensus workshops can resolve methodological inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.